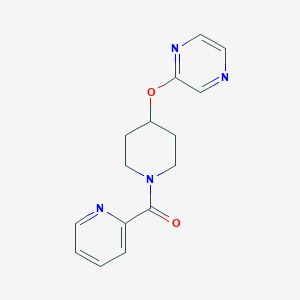

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Amide Bond Reactivity

The carboxamide group undergoes characteristic reactions:

-

Hydrolysis :

Acidic (HCl/H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) conditions cleave the amide bond, yielding 4-oxo-4H-chromene-2-carboxylic acid and 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine. -

Nucleophilic Substitution :

Reacts with amines or alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form modified amide derivatives.

Chromene Ring Modifications

The 4-oxo-chromene system participates in electrophilic and cycloaddition reactions:

-

Oxidation :

Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the chromene ring, potentially forming quinone-like structures. -

Cyclization :

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), intramolecular cyclization generates fused heterocycles, leveraging the chromene’s conjugated double bonds.

Furopyridine Functionalization

The furo[2,3-c]pyridine subunit enables site-specific reactions:

Cross-Coupling Reactions

The ethyl linker facilitates cross-coupling:

-

Buchwald-Hartwig Amination :

Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) enable aryl-amine bond formation at the pyridine ring . -

Suzuki-Miyaura Coupling :

Boronic acids react with halogenated derivatives (if present) to form biaryl systems .

Biological Activity-Driven Modifications

Analog studies on furochromones reveal:

-

Anti-Inflammatory Derivatives :

Substitution at the chromene’s 8-position (e.g., iso-propyl or chloro groups) enhances mast cell degranulation inhibition . -

Antiproliferative Agents :

Reactions with cinnamic acid or chlorocarboxylic acids yield analogs with cytotoxic activity .

Experimental Considerations

Applications De Recherche Scientifique

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Alkyl halides or acyl chlorides | Functionalized pyrazine or pyridine derivatives |

Biology

Research has indicated that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone may act as a ligand in biochemical assays, potentially interacting with neurotransmitter receptors and modulating their activity. This interaction suggests possible applications in drug discovery and development.

Medicine

The compound has been explored for its therapeutic properties, including:

- Anti-inflammatory Activity : A study demonstrated that related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages subjected to lipopolysaccharide-induced inflammation.

- Antimicrobial Activity : In vitro assessments have shown promising antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 8 to 32 µg/mL.

Industry

In industrial applications, this compound is utilized in the development of new materials and catalysts due to its unique reactivity profile.

Case Study 1: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of several derivatives similar to this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism Investigation

Research conducted on related compounds revealed their ability to inhibit inflammatory pathways in macrophages, indicating a potential role in treating inflammatory diseases.

Summary Table of Research Findings

| Application Area | Findings |

|---|---|

| Chemistry | Serves as a building block for complex molecule synthesis |

| Biology | Potential ligand for neurotransmitter receptors |

| Medicine | Demonstrates anti-inflammatory and antimicrobial activities |

| Industry | Used in developing new materials and catalysts |

Mécanisme D'action

The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-3-yl)methanone

- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone

- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-5-yl)methanone

Uniqueness

What sets (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone apart from similar compounds is its specific arrangement of functional groups, which can lead to unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Activité Biologique

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrazine-2-carboxylic acid with 4-(pyridin-2-yloxy)piperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), generally conducted in dichloromethane under inert conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and pyridine rings have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory properties of related compounds. For example, some pyrazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases . The mechanism often involves modulation of signaling pathways associated with inflammation.

Cancer Research

The compound's structural components suggest potential activity against cancer cells. Various studies have reported that similar piperidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and Ras oncogene activity. These findings highlight the compound's potential as an anticancer agent .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial properties .

Case Study 2: Anti-inflammatory Mechanism Investigation

In a laboratory setting, researchers investigated the anti-inflammatory effects of a related compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for managing inflammatory conditions .

Research Findings Summary Table

Propriétés

IUPAC Name |

(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(13-3-1-2-6-17-13)19-9-4-12(5-10-19)21-14-11-16-7-8-18-14/h1-3,6-8,11-12H,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVJNFDFIAGMPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.